molecular formula C14H7NaO5 B12658972 1,2,3-Trihydroxyanthraquinone, sodium salt CAS No. 84501-58-6

1,2,3-Trihydroxyanthraquinone, sodium salt

Cat. No.: B12658972
CAS No.: 84501-58-6
M. Wt: 278.19 g/mol
InChI Key: PECISXXELWHIKG-UHFFFAOYSA-M
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Description

1,2,3-Trihydroxyanthraquinone, sodium salt is an organic compound derived from anthraquinone by replacing three hydrogen atoms with hydroxyl groups and forming a sodium salt. This compound is part of the trihydroxyanthraquinone family, which includes several isomeric compounds known for their historical significance as dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trihydroxyanthraquinone, sodium salt typically involves the hydroxylation of anthraquinone followed by neutralization with sodium hydroxide. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the selective hydroxylation at the 1, 2, and 3 positions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydroxylation processes using oleum or sulfuric acid, followed by neutralization with sodium hydroxide. The resulting product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trihydroxyanthraquinone, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinones, depending on the specific reagents and conditions used .

Scientific Research Applications

1,2,3-Trihydroxyanthraquinone, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1,2,3-Trihydroxyanthraquinone, sodium salt exerts its effects involves the interaction with cellular proteins and pathways. It is known to inhibit cancer progression by targeting proteins such as kinases, topoisomerases, and matrix metalloproteinases. These interactions lead to increased reactive oxygen species production, cell cycle arrest, and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trihydroxyanthraquinone (Purpurin): A component of madder root dye.

  • 1,2,5-Trihydroxyanthraquinone (Oxyanthrarufin)
  • 1,2,6-Trihydroxyanthraquinone (Flavopurpurin)
  • 1,2,7-Trihydroxyanthraquinone (Isopurpurin, Anthrapurpurin)
  • 1,2,8-Trihydroxyanthraquinone (Oxychrysazin) .

Uniqueness

1,2,3-Trihydroxyanthraquinone, sodium salt is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to form stable sodium salts enhances its solubility and usability in various applications compared to other isomers .

Properties

CAS No.

84501-58-6

Molecular Formula

C14H7NaO5

Molecular Weight

278.19 g/mol

IUPAC Name

sodium;3,4-dihydroxy-9,10-dioxoanthracen-2-olate

InChI

InChI=1S/C14H8O5.Na/c15-9-5-8-10(14(19)13(9)18)12(17)7-4-2-1-3-6(7)11(8)16;/h1-5,15,18-19H;/q;+1/p-1

InChI Key

PECISXXELWHIKG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)[O-].[Na+]

Origin of Product

United States

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